Product packaging for Tofacitinib Impurity 24(Cat. No.:)

Tofacitinib Impurity 24

Katalognummer: B12292395
Molekulargewicht: 328.37 g/mol
InChI-Schlüssel: BKXHGXXDZRQCDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Tofacitinib Impurity 24 is a chlorinated bispyrrolopyrimidine compound with the molecular formula C12H7ClN6 and a molecular weight of 270.68 g/mol . It is a structurally characterized impurity and degradation product associated with Tofacitinib, a Janus kinase (JAK) inhibitor used in the treatment of autoimmune disorders such as rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis . In pharmaceutical research and development, this impurity serves as a critical reference standard. Its primary applications include analytical method development, method validation (AMV), and quality control (QC) for the commercial production of Tofacitinib, ensuring consistency, safety, and efficacy of the drug substance and product in accordance with regulatory guidelines for Abbreviated New Drug Applications (ANDA) . The compound is supplied with a comprehensive Certificate of Analysis (CoA) to guarantee its identity, purity, and quality for reliable research outcomes . This compound is intended for research purposes only and is strictly not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H20N6O2 B12292395 Tofacitinib Impurity 24

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C16H20N6O2

Molekulargewicht

328.37 g/mol

IUPAC-Name

N-[1-(2-cyanoacetyl)-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine oxide

InChI

InChI=1S/C16H20N6O2/c1-11-5-8-21(14(23)3-6-17)9-13(11)22(2,24)16-12-4-7-18-15(12)19-10-20-16/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20)

InChI-Schlüssel

BKXHGXXDZRQCDL-UHFFFAOYSA-N

Kanonische SMILES

CC1CCN(CC1[N+](C)(C2=NC=NC3=C2C=CN3)[O-])C(=O)CC#N

Herkunft des Produkts

United States

Mechanisms of Formation of Tofacitinib Impurity 24

Process-Related Formation Pathways

Process-related impurities are those that arise from the synthetic route itself. The formation of Tofacitinib (B832) Impurity 24 can be traced back to specific steps, reagents, and intermediates in the synthesis of Tofacitinib.

The synthesis of Tofacitinib generally involves the coupling of a substituted piperidine (B6355638) moiety with a pyrrolo[2,3-d]pyrimidine core. unl.ptmdpi.com Several synthetic strategies have been developed, and analysis of these routes reveals potential junctures for the oxidation leading to Impurity 24. A common approach involves the reaction of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine with a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivative. mdpi.com

The key bond-forming step in many Tofacitinib syntheses is a nucleophilic aromatic substitution (SNAr) reaction, where the secondary amine of the piperidine derivative displaces a leaving group (commonly chlorine) on the pyrrolo[2,3-d]pyrimidine ring. unl.ptmdpi.com While the primary goal is the formation of the C-N bond, side reactions can occur. The nitrogen atoms within the heterocyclic pyrrolopyrimidine system and the tertiary amine on the piperidine ring are nucleophilic centers susceptible to oxidation. If oxidizing species are present, either intentionally or unintentionally, the formation of N-oxides can compete with the desired substitution reaction. The nucleophilic substitution is often carried out under alkaline conditions, for instance using potassium carbonate (K₂CO₃). mdpi.com

The purity of starting materials and the nature of the reagents used are critical in controlling impurity profiles. The introduction of oxidizing agents, even in trace amounts, can lead to the formation of Tofacitinib Impurity 24. For instance, in some synthetic approaches to piperidine intermediates, epoxidation reactions are employed using reagents like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. mdpi.comderpharmachemica.com If such oxidizing reagents are not completely removed, they could be carried over to subsequent steps and cause the oxidation of nitrogen atoms in later intermediates or the final Tofacitinib molecule. A patent describing the preparation of Tofacitinib N-oxide as a degradation impurity specifies the use of oxidants such as m-CPBA or hydrogen peroxide. derpharmachemica.com

Certain intermediates in the Tofacitinib synthesis are particularly susceptible to oxidation. One such intermediate is (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine. The tertiary amine in this piperidine derivative can be oxidized to its corresponding N-oxide.

Another critical point for impurity formation involves the epoxidation of the intermediate 1-benzyl-4-methyl-1,2,3,6-tetrahydropyridine. The resulting epoxide is known to be unstable and can rearrange to form by-products, including the amine-N-oxide. derpharmachemica.com This highlights the sensitivity of piperidine-based intermediates to oxidation during their synthesis.

Furthermore, an N-oxide of a key coupled intermediate has been identified as a major impurity in certain synthetic routes. Specifically, the N-oxide of (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)methyl-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amine (Intermediate 4) has been observed as a significant process-related impurity that is difficult to remove. researchgate.net

The conditions under which a reaction is performed, such as temperature and the choice of solvent, can significantly influence the rate and type of impurity formation.

The choice of solvent has been shown to play a crucial role in the formation of N-oxide impurities. During the detosylation of a protected Tofacitinib precursor, the use of methanol (B129727) as a solvent was found to promote the formation of the N-oxide of intermediate 4. researchgate.net When methanol was removed by distillation after the reaction, the purity of the isolated material was lower due to the presence of this N-oxide impurity. researchgate.net However, modifying the isolation procedure to direct filtration after cooling the methanolic reaction mass, without distillation, resulted in a significantly purer product with minimized levels of the N-oxide. researchgate.net This suggests that prolonged heating in methanol may contribute to the oxidation.

The following table summarizes the effect of the isolation procedure in methanol on the purity of a key Tofacitinib intermediate, highlighting the formation of the N-oxide impurity.

EntrySolventIsolation ProcedurePurity of Intermediate 4Key Impurity Noted
1MethanolDistillation of solvent, then water addition and filtration84.21%N-oxide of Intermediate 4
2MethanolCooling and direct filtration96.3%Minimized N-oxide formation
(Data synthesized from an improved process for the preparation of Tofacitinib Citrate) researchgate.net

Higher reaction temperatures can also accelerate the rate of degradation and side reactions, potentially leading to an increased level of impurities, including oxidative by-products like this compound. samipubco.com

Impact of Reaction Conditions on Process Impurity Generation

pH and Catalyst Influence

The pH of the environment plays a critical role in the stability of Tofacitinib. nih.gov Generally, Tofacitinib exhibits greater stability in acidic to neutral conditions and is more susceptible to degradation in basic environments. nih.govdergipark.org.trresearchgate.net

The rate of degradation of Tofacitinib has been shown to be pH-dependent, following apparent first-order kinetics. nih.gov Studies have indicated that to maximize stability, an optimal pH range is between 2.0 and 5.0. nih.gov The solubility of Tofacitinib citrate (B86180) is also pH-dependent, decreasing as the pH increases. google.com

Regarding catalytic influence, the manufacturing process of Tofacitinib involves various catalysts. While these are essential for the synthesis, residual amounts could potentially contribute to the formation of impurities over time, although specific links to a defined "Impurity 24" are not established. For instance, processes for preparing Tofacitinib have been developed to reduce the formation of specific impurities, such as N-methyl impurity, by controlling the pH and using specific metal catalysts during synthesis. google.com

Degradation Pathways of Tofacitinib Leading to Impurities

The degradation of Tofacitinib has been investigated under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines. These studies help to identify potential degradation products and understand the degradation pathways.

Systematic Forced Degradation Studies (ICH Q1A(R2) Guidelines)

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. dergipark.org.trresearchgate.netsamipubco.comrjptonline.org Tofacitinib has been subjected to hydrolytic, oxidative, photolytic, and thermal stress conditions to observe the formation of degradation products. dergipark.org.trresearchgate.netsamipubco.com

Hydrolytic Degradation Mechanisms (Acidic, Basic, Neutral Conditions)

Tofacitinib is susceptible to hydrolysis, particularly under basic and, to a lesser extent, acidic conditions. dergipark.org.trresearchgate.netgoogle.com The amide and cyano groups of the 3-oxopropanenitrile (B1221605) moiety are prone to hydrolysis. dergipark.org.trgoogle.com

Under acidic conditions (e.g., 0.1 M HCl), Tofacitinib shows some degradation. dergipark.org.trsamipubco.com One study noted that hydrolysis may occur at a single site in acidic conditions. researchgate.net

Under basic conditions (e.g., 0.1 M NaOH), Tofacitinib degrades more significantly. dergipark.org.trsamipubco.com It has been suggested that hydrolysis can occur at multiple sites in a basic medium. researchgate.net

In neutral conditions , Tofacitinib is relatively more stable compared to acidic and basic environments.

The table below summarizes typical findings from hydrolytic degradation studies of Tofacitinib.

Stress ConditionReagentObservationPotential Degradation Sites
Acidic Hydrolysis 0.1 M HClModerate degradationAmide and cyano groups
Basic Hydrolysis 0.1 M NaOHSignificant degradationAmide and cyano groups
Neutral Hydrolysis WaterRelatively stable-
Oxidative Degradation Mechanisms

Tofacitinib is particularly sensitive to oxidative stress. dergipark.org.trresearchgate.net The pyrrole (B145914) ring double bond is a primary site for oxidation. dergipark.org.trgoogle.com Exposure to oxidizing agents like hydrogen peroxide (H₂O₂) leads to the formation of several degradation products. dergipark.org.trsamipubco.com One of the major degradation products identified under oxidative stress is Tofacitinib N-oxide. researchgate.net A Chinese patent describes the preparation of Tofacitinib N-oxide through the oxidation of Tofacitinib using agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA). google.com

The table below outlines the results from a typical oxidative degradation study.

Stress ConditionReagentObservationPotential Degradation Product
Oxidative Stress 3% H₂O₂Rapid and significant degradationTofacitinib N-oxide and others
Photolytic Degradation Mechanisms

Photostability studies, as per ICH guidelines, expose the drug substance to light to determine if it is light-sensitive. Some studies have found that Tofacitinib is relatively stable under photolytic conditions, with only minor degradation observed upon exposure to UV light. researchgate.net However, another study reported the observation of one degradation product when Tofacitinib was exposed to 254 nm UV light. samipubco.com

The table below summarizes findings from photolytic degradation studies.

Stress ConditionLight SourceObservation
Photolytic Stress UV light (254 nm)Minor to some degradation observed
Thermal Degradation Mechanisms

Thermal stress testing helps to evaluate the stability of the drug at elevated temperatures. Tofacitinib has been shown to degrade under thermal stress, with the extent of degradation increasing with higher temperatures. samipubco.com The amide and cyano groups are also known to be susceptible to degradation at higher temperatures. google.com

The table below presents typical results from thermal degradation studies.

Stress ConditionTemperatureObservation
Thermal Stress 50°C - 70°CIncreased degradation with higher temperatures

Kinetic Studies of Impurity 24 Formation under Stress Conditions

Forced degradation studies on tofacitinib have demonstrated that the extent of degradation is dependent on the nature of the stressor, its concentration, and the duration of exposure. samipubco.com For instance, tofacitinib shows significant degradation in both acidic and basic media, with the degradation rate being time and temperature-dependent. samipubco.com

The following table summarizes the typical conditions under which tofacitinib degradation is observed, which are conducive to the formation of various impurities, potentially including Impurity 24.

Stress ConditionReagent/ConditionObservations
Acid Hydrolysis 0.1 M HCl at room temperature for various time intervals (e.g., 2, 6, 12, 24, 48 hours)Significant degradation observed, with the formation of multiple degradation products. samipubco.com
Base Hydrolysis 0.1 M NaOH at room temperature for various time intervalsMore pronounced degradation compared to acidic conditions, indicating hydrolysis at multiple sites. samipubco.com
Oxidative Degradation 3% (v/v) hydrogen peroxide at room temperatureRapid degradation with the appearance of several degradation products. samipubco.com
Thermal Degradation Heating at temperatures such as 30, 40, and 50 °C for several hoursAccelerated degradation at higher temperatures. samipubco.com
Photolytic Degradation Exposure to UV light at 254 nmMinimal degradation observed. samipubco.com

This table is a representation of typical stress conditions and observations from forced degradation studies of tofacitinib.

The formation of Impurity 24 would likely follow pseudo-first-order kinetics under specific stress conditions, where the concentration of tofacitinib or a key intermediate is the rate-limiting factor. To definitively establish the kinetics of Impurity 24 formation, a dedicated study would be required, involving the monitoring of its concentration over time under various stress conditions using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC). veeprho.com

Computational Studies and Mechanistic Predictions of Impurity 24 Formation

In the absence of extensive experimental data, computational modeling serves as a powerful tool for predicting the formation of impurities and elucidating their formation mechanisms. In silico tools can be used to assess the likelihood of different degradation pathways and to identify the most probable structures of degradation products. researchgate.net

For this compound, computational approaches could be employed to:

Model the reactivity of key intermediates: Density Functional Theory (DFT) calculations can be used to model the electronic structure and reactivity of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate, providing insights into its propensity to undergo self-reaction or other transformations that could lead to the formation of Impurity 24.

Predict degradation pathways: Software that predicts degradation pathways can be used to explore the possible fragmentation of the tofacitinib molecule under various stress conditions. This could help identify the precursor fragments that lead to the formation of Impurity 24.

Correlate with experimental data: The predicted degradation products from computational models can be compared with the experimental data obtained from LC-MS analysis of stressed tofacitinib samples. A match between a computationally predicted structure and an experimentally observed mass and fragmentation pattern would provide strong evidence for the identity of the impurity and its formation mechanism. nih.gov

While specific computational studies on the formation of this compound are not yet published, the broader application of computational modeling in understanding drug degradation is well-established. nih.gov Such studies are invaluable for proactive impurity control during drug development and manufacturing.

Structural Elucidation and Characterization of Tofacitinib Impurity 24

Isolation and Purification Techniques for Impurity 24

The initial and most critical step in the characterization of any process-related substance or degradation product is its isolation from the bulk active pharmaceutical ingredient (API) and other impurities. researchgate.net High purity of the isolated compound is paramount for obtaining unambiguous data from subsequent spectroscopic and spectrometric analyses.

Preparative Chromatography for Impurity Isolation

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique widely employed for the isolation of pharmaceutical impurities. researchgate.net This method is an scaled-up version of analytical HPLC, designed to separate and collect quantities of a specific compound sufficient for comprehensive structural analysis.

The isolation of Tofacitinib (B832) Impurity 24 involves developing a specific chromatographic method capable of resolving the impurity from Tofacitinib and other related substances. The process begins with analytical scale method development to optimize the separation, followed by scaling up to a preparative system. Key parameters for the preparative chromatography are detailed below.

ParameterSpecificationPurpose
Column Reversed-phase C18 (e.g., LiChrospher, 250 mm x 4.6 mm, 5 µm)Provides separation based on hydrophobicity. The dimensions are suitable for analytical development, which is then scaled to larger preparative columns. researchgate.netnih.gov
Mobile Phase Gradient elution with a mixture of an aqueous buffer (e.g., 0.1% Ammonium Acetate) and an organic solvent (e.g., Acetonitrile). researchgate.netnih.govThe gradient allows for the effective elution and separation of compounds with varying polarities.
Flow Rate Adjusted based on the preparative column diameter to maintain optimal separation efficiency.Scaled up from analytical flow rates (e.g., 1.0 mL/min) to accommodate the larger column volume. nih.gov
Detection Ultraviolet (UV) detector set at a wavelength where both Tofacitinib and the impurity show significant absorbance (e.g., 285 nm). mdpi.comAllows for monitoring of the column effluent and identification of the fraction containing the target impurity.
Fraction Collection Automated fraction collectors are triggered based on the retention time of the impurity peak.Enables the collection of the purified compound as it elutes from the column.

Following collection, the fractions containing Impurity 24 are combined and the solvent is removed, typically through lyophilization or evaporation, to yield the isolated solid impurity. The purity of this isolate is then confirmed using analytical HPLC before proceeding to structural elucidation. google.com

Advanced Spectroscopic and Spectrometric Techniques for Structural Confirmation

Once Tofacitinib Impurity 24 has been isolated with a high degree of purity, a combination of advanced analytical techniques is utilized to unequivocally determine its chemical structure. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a foundational technique in impurity identification. It provides crucial information about the molecular weight and fragmentation pattern of the compound. scilit.com The isolated impurity is introduced into the mass spectrometer, typically via an electrospray ionization (ESI) source, which generates protonated molecular ions [M+H]⁺. google.com

For a Tofacitinib hydrolysis impurity, the ESI-MS spectrum in positive ion mode would reveal its molecular weight. Tandem mass spectrometry (MS/MS) experiments are then performed, where the parent ion is selected and subjected to collision-induced dissociation to generate fragment ions. The fragmentation pattern provides vital clues about the molecule's substructures. researchgate.net

TechniqueIonization ModeObserved Ion (m/z)Interpretation
LC-MS ESI Positive332.2Corresponds to the protonated molecular ion [M+H]⁺, indicating a molecular weight of 331.2 for the impurity. google.com

High-Resolution Mass Spectrometry (HRMS)

While LC-MS provides nominal mass, High-Resolution Mass Spectrometry (HRMS) delivers a highly accurate mass measurement of the parent ion. researchgate.netnih.gov This precision allows for the determination of the elemental composition and molecular formula of the impurity. By comparing the experimentally measured exact mass with the theoretical masses of potential chemical formulas, the correct molecular formula can be assigned with a high degree of confidence, significantly narrowing down the possibilities for the impurity's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive technique for structural elucidation, providing detailed information about the carbon-hydrogen framework of a molecule. researchgate.net A full suite of NMR experiments, including ¹H, ¹³C, and two-dimensional (2D) NMR, is performed on the isolated impurity.

Data obtained for a known Tofacitinib hydrolysis impurity serves as a representative example of the analysis performed for Impurity 24. google.com

¹H NMR Data: The proton NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
11.77s1HPyrrolo[2,3-d]pyrimidine N-H
8.10-8.09d1HAromatic C-H
7.12s2HAromatic C-H
6.54s1HAromatic C-H
4.95-4.87d1HPiperidine (B6355638) C-H
3.82-3.69m2HPiperidine -CH₂-
3.61-3.42m2HPiperidine -CH₂-
3.33-3.27t3HN-CH₃
3.14-3.11m2H-CH₂-
2.37-2.29m1HPiperidine C-H
1.83-1.51m2HPiperidine -CH₂-
0.99-0.96t3HPiperidine -CH₃

¹³C NMR Data: The carbon NMR spectrum provides information on the number and types of carbon atoms in the molecule.

Chemical Shift (δ, ppm)Assignment
170.11C=O
167.92C=O
157.08Aromatic C
151.67Aromatic C
150.46Aromatic C
120.63Aromatic C-H
102.16Aromatic C-H
101.72Aromatic C
55.99Piperidine C-H
46.32Piperidine -CH₂-
45.86Piperidine -CH₂-
43.14N-CH₃
41.36-CH₂-
31.63Piperidine C-H
30.95Piperidine -CH₂-
14.32Piperidine -CH₃

2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish correlations between protons and carbons, allowing for the complete and unambiguous assignment of all signals and final confirmation of the molecular structure. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Impurity 24 would be analyzed for characteristic absorption bands. For a hydrolysis impurity where the nitrile group of Tofacitinib is converted to a carboxylic acid and amide, key vibrational frequencies would be observed that confirm these structural changes.

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3300N-HStretching
~3000O-H (Carboxylic Acid)Stretching (Broad)
2950-2850C-HStretching
~1710C=O (Carboxylic Acid)Stretching
~1650C=O (Amide)Stretching (Amide I)
~1550N-HBending (Amide II)

Through the combined interpretation of data from these complementary analytical techniques, the definitive chemical structure of this compound is elucidated, ensuring a comprehensive understanding of the Tofacitinib impurity profile.

Identification Strategies for Unknown Impurities and Application to this compound

The identification of unknown impurities in pharmaceutical products is a systematic process that involves a combination of chromatographic separation and spectroscopic characterization. synthinkchemicals.com The general strategy is guided by regulatory frameworks such as the International Council for Harmonisation (ICH) guidelines, which set thresholds for the reporting, identification, and qualification of impurities. synthinkchemicals.com

A common approach to proactively identify potential impurities is through forced degradation studies. walshmedicalmedia.com In these studies, the drug substance, Tofacitinib, is subjected to various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis. researchgate.netrjptonline.orgrjptonline.org These conditions can generate degradation products that may also arise during the manufacturing process or upon storage.

The identification and characterization of these unknown impurities, including one with a structure consistent with this compound, would typically follow these steps:

Detection and Isolation: The first step is the detection of the impurity in a chromatographic run, typically using High-Performance Liquid Chromatography (HPLC). resolvemass.ca Once an unknown impurity is detected at a level that requires identification, efforts are made to isolate it. This can be achieved using techniques like preparative HPLC. nelsonlabs.com

Preliminary Characterization using LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the initial characterization of unknown impurities. resolvemass.ca By coupling the separation power of LC with the detection capabilities of MS, it is possible to obtain the molecular weight of the impurity. synthinkchemicals.com High-resolution mass spectrometry can provide the elemental composition. nelsonlabs.com In the case of this compound, an LC-MS analysis would reveal a molecular ion corresponding to the molecular weight of 270.7 g/mol .

Structural Elucidation using Spectroscopic Techniques: Once the impurity is isolated in sufficient quantity and purity, its structure is elucidated using a combination of spectroscopic methods as described in the previous section (NMR, IR, etc.). nelsonlabs.com For this compound, the spectroscopic data would be compared against the proposed structure of [4-Chloro-7-{7H-pyrrolo[2, 3-d]pyrimidin-4-yl}-7H-pyrrolo[2, 3-d]pyrimidine] to confirm its identity.

Synthesis and Confirmation: In many cases, the proposed structure of an impurity is confirmed by synthesizing it independently and then comparing its chromatographic and spectroscopic properties with those of the isolated impurity. researchgate.net The availability of reference standards for this compound suggests that it has been synthesized and characterized. synthinkchemicals.comsynzeal.com

The application of these strategies ensures that any impurities present in the Tofacitinib drug product are well-characterized and controlled within acceptable limits, thereby ensuring the quality and safety of the medication. The use of advanced analytical techniques like LC-MS/MS, GC/MS, and NMR is crucial in this process. resolvemass.catandfonline.com

Analytical Methodologies for Quantification of Tofacitinib Impurity 24

Chromatographic Separation Techniques

Chromatographic techniques are the cornerstone for the separation and quantification of impurities in pharmaceutical substances. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and High-Performance Thin Layer Chromatography (HPTLC) are powerful tools employed for this purpose.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a widely used technique for the separation, identification, and quantification of components in a mixture. For Tofacitinib (B832) and its impurities, various HPLC methods have been developed, primarily utilizing reverse-phase and hydrophilic interaction liquid chromatography.

RP-HPLC is the most common mode of HPLC used in pharmaceutical analysis. It involves a non-polar stationary phase and a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase.

Several RP-HPLC methods have been reported for the analysis of Tofacitinib and its impurities. A typical method might employ a C18 column with a gradient elution using a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727). For instance, one developed method for Tofacitinib and its related substances used a Kromasil C18 column (250mm x 4.6 mm, 5µm) with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile, delivered via a gradient program. Detection is commonly performed using a UV detector at a wavelength where Tofacitinib and its impurities exhibit significant absorbance, often around 210 nm or 287 nm.

Table 1: Illustrative RP-HPLC Parameters for Tofacitinib Impurity Analysis

Parameter Example Condition 1 Example Condition 2
Stationary Phase Kromasil C18 (250mm x 4.6mm, 5µm) Inertsil ODS 3V C18 (250mm x 4.6mm, 5µm)
Mobile Phase A Phosphate Buffer (pH 5.5) 0.05M Ammonium Acetate Buffer (pH 5.0)
Mobile Phase B Acetonitrile Acetonitrile
Elution Gradient Isocratic
Flow Rate 1.0 mL/min 1.0 mL/min
Column Temperature 25°C Ambient

| Detection | UV at 210 nm | UV at 287 nm |

This table presents a generalized summary of conditions found in the literature for Tofacitinib and its related substances, not specifically for Impurity 24.

HILIC is a variation of normal-phase liquid chromatography that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous buffer. This technique is particularly useful for the separation of polar compounds that are poorly retained in RP-HPLC. While less common than RP-HPLC for Tofacitinib analysis, HILIC could be a valuable tool for separating highly polar impurities. A HILIC method would typically involve a polar column (e.g., silica (B1680970), cyano, or amino-based) and a mobile phase gradient starting with a high percentage of acetonitrile and gradually increasing the aqueous component.

A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes with time in the pertinent properties of the drug substance and drug product. Such methods are crucial for determining the shelf-life and storage conditions. The development of a stability-indicating HPLC method for Tofacitinib involves subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products. The analytical method must then be able to separate these degradation products from the parent drug and from each other.

For Tofacitinib, forced degradation studies have been performed, and stability-indicating HPLC methods have been developed to resolve the resulting degradants. These methods are typically RP-HPLC based and are validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The ability of the method to separate all known process impurities and degradation products is a key aspect of its validation.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is an advancement of HPLC that utilizes smaller particle size columns (typically sub-2 µm) and higher pressures. This results in faster analysis times, better resolution, and increased sensitivity compared to traditional HPLC. UPLC methods have been developed for the quantification of Tofacitinib, often in biological matrices, which demonstrates the technique's high sensitivity. A UPLC method for the analysis of Tofacitinib Impurity 24 would offer significant advantages in terms of speed and resolution, allowing for the detection and quantification of the impurity at very low levels.

Table 2: Representative UPLC System Parameters

Parameter Typical Value
Column Sub-2 µm particle size (e.g., C18)
Flow Rate 0.2 - 0.6 mL/min
Pressure Up to 15,000 psi
Injection Volume 1 - 5 µL

| Detector | UV or Mass Spectrometry (MS) |

This table illustrates typical UPLC parameters, which would need to be optimized for the specific analysis of this compound.

High-Performance Thin Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that offers several advantages, including the ability to analyze multiple samples simultaneously, low solvent consumption, and the use of disposable stationary phases. An HPTLC method has been developed and validated for the determination of Tofacitinib Citrate (B86180). This method utilized silica gel pre-coated aluminum plates as the stationary phase and a mixture of chloroform (B151607) and methanol as the mobile phase. Densitometric analysis was performed at 287 nm. Such a method could be adapted and validated for the quantification of this compound, providing a rapid and cost-effective alternative to HPLC.

Table 3: HPTLC Method Parameters for Tofacitinib

Parameter Reported Condition
Stationary Phase Silica gel 60 F254 pre-coated aluminum plates
Mobile Phase Chloroform: Methanol (9.5:0.5, v/v)
Detection Densitometry at 287 nm

| Rf Value of Tofacitinib | 0.47 ± 0.03 |

This table shows parameters from a published HPTLC method for Tofacitinib Citrate, which could serve as a starting point for a method for Impurity 24.

Method Development and Validation for Impurity 24 (ICH Q2(R1) Guidelines)

The validation of an analytical method ensures that it is suitable for its intended purpose. For this compound, this involves developing a reliable method, typically using High-Performance Liquid Chromatography (HPLC), and validating it according to ICH Q2(R1) guidelines. cleanchemlab.com This process establishes the method's performance characteristics through a series of defined studies. While specific validation data for this compound is not publicly detailed, the validation process would follow the established protocols applied to other Tofacitinib impurities.

Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of other components, such as other impurities, degradation products, or matrix components. vulcanchem.com For Impurity 24, this study would demonstrate that its chromatographic peak is well-resolved from the main Tofacitinib peak and other known impurities. cleanchemlab.com

Stress testing (forced degradation studies) is a key part of evaluating specificity. Tofacitinib and Impurity 24 would be subjected to conditions like acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. The analytical method must be able to separate Impurity 24 from any degradants formed. cleanchemlab.com Peak purity analysis, often performed using a photodiode array (PDA) detector, is crucial to confirm that the chromatographic peak corresponding to Impurity 24 is spectrally homogeneous and not co-eluting with other substances. cleanchemlab.com

Linearity studies demonstrate that the method's results are directly proportional to the concentration of the analyte within a given range. To establish linearity for this compound, a series of solutions with known concentrations would be prepared and analyzed. The calibration curve is generated by plotting the peak area response against the concentration.

The acceptance criterion for linearity is typically a correlation coefficient (r) of not less than 0.999. The range for an impurity quantification method generally spans from the Limit of Quantitation (LOQ) to 120% or 150% of the specification level for that impurity. cleanchemlab.com

Table 1: Illustrative Linearity Data for an Impurity (Note: This table illustrates the typical format and expected results for a linearity study, as specific data for Impurity 24 is not available.)

Concentration Level Concentration (µg/mL) Peak Area
LOQ 0.05 5,200
50% 0.75 78,000
80% 1.20 125,000
100% 1.50 156,000
120% 1.80 187,000
150% 2.25 234,000

| Correlation Coefficient (r) | \multicolumn{2}{|c|}{> 0.999} |

Accuracy refers to the closeness of the test results to the true value. It is typically assessed by recovery studies, where a known amount of Impurity 24 reference standard is spiked into the sample matrix at different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit). The percentage of recovery is then calculated. Acceptable recovery is generally within 90% to 110%.

Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Repeatability (Intra-day precision) assesses precision over a short interval with the same analyst and equipment. It is determined by analyzing a minimum of six replicate samples at 100% of the test concentration.

Intermediate Precision (Inter-day precision) evaluates the method's reliability under variations within the same laboratory, such as different days, analysts, or equipment.

The results for precision are expressed as the Relative Standard Deviation (%RSD), which should typically be not more than 10.0% for impurity analysis at low concentrations.

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. vulcanchem.com

These limits are often determined based on the signal-to-noise ratio of the chromatographic peak, where a ratio of 3:1 is common for LOD and 10:1 for LOQ. vulcanchem.comcleanchemlab.com For Tofacitinib impurities, LOD and LOQ values are typically in the range of 0.03% to 0.05% and 0.05% to 0.1% relative to the nominal concentration of the active ingredient, respectively. cleanchemlab.com

Table 2: Typical LOD and LOQ Parameters (Note: This table illustrates typical parameters, as specific data for Impurity 24 is not available.)

Parameter Method Typical Result (as % of Test Concentration)
LOD Signal-to-Noise Ratio (3:1) ~0.03%

| LOQ | Signal-to-Noise Ratio (10:1) | ~0.10% |

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. For an HPLC method, these variations may include:

Flow rate of the mobile phase (e.g., ±10%).

Column temperature (e.g., ±5°C).

pH of the mobile phase buffer (e.g., ±0.2 units).

Mobile phase composition (e.g., ±2% absolute).

Solution Stability is evaluated to determine the time period for which the standard and sample solutions remain stable under specified storage conditions without significant degradation. Stability is typically assessed by analyzing the solutions at various time points (e.g., 24 and 48 hours) and comparing the results to the initial analysis. The solutions are often kept at room temperature and under refrigerated conditions to establish appropriate handling procedures.

System Suitability Testing (SST) is an integral part of any chromatographic method validation and is performed before each analytical run to ensure the system is performing adequately. A standard solution containing Tofacitinib and key impurities, including Impurity 24, would be injected. cleanchemlab.com

Table 3: Common System Suitability Parameters

Parameter Acceptance Criteria Purpose
Resolution > 2.0 between adjacent peaks Ensures peaks are adequately separated.
Tailing Factor < 2.0 Measures peak symmetry.
Theoretical Plates > 2000 Indicates column efficiency.

| %RSD of Peak Area | < 5.0% for replicate injections | Demonstrates injection precision. |

Impurity Control Strategies in Tofacitinib Manufacturing

Process Optimization to Minimize Impurity 24 Formation

Minimizing the formation of impurities at the source is a primary goal in the synthesis of any active pharmaceutical ingredient (API), including Tofacitinib (B832). Process optimization involves a systematic evaluation of the chemical synthesis steps to identify and control the parameters that influence the generation of undesired byproducts. For a complex, multi-step synthesis like that of Tofacitinib, this involves carefully controlling reaction conditions to maximize the yield of the desired product while suppressing competing side reactions that could lead to impurities cpu.edu.cn.

Application of Quality by Design (QbD) Principles in Process Development

Quality by Design (QbD) is a systematic approach to pharmaceutical development that emphasizes product and process understanding and process control, based on sound science and quality risk management wikipedia.org. The goal of QbD is to build quality into the product from the beginning, rather than relying on end-product testing. This approach is instrumental in developing a robust manufacturing process that consistently produces a drug substance with the desired quality attributes researchgate.net.

The implementation of QbD in pharmaceutical development follows several key steps as outlined by the International Council for Harmonisation (ICH) guidelines Q8, Q9, and Q10 researchgate.net. The process begins with defining a Quality Target Product Profile (QTPP), which outlines the desired quality characteristics of the final drug product. From the QTPP, Critical Quality Attributes (CQAs) of the drug substance are identified; for Tofacitinib, CQAs would include identity, assay, and, crucially, the levels of specific impurities semanticscholar.orgresearchgate.net.

While much of the published literature on QbD for Tofacitinib focuses on the formulation of the final tablet dosage form journaljpri.com, the same principles are applied to the API synthesis. A risk assessment process is used to identify the material attributes and process parameters that could impact the CQAs. This understanding allows for the establishment of a "design space"—a multidimensional combination and interaction of input variables and process parameters that have been demonstrated to provide assurance of quality researchgate.net. Operating within this established design space ensures that the level of impurities like Impurity 24 is consistently controlled.

Control of Critical Process Parameters (CPPs) and Critical Material Attributes (CMAs)

Following the QbD framework, the variables that have the most significant impact on the CQAs are identified as Critical Process Parameters (CPPs) and Critical Material Attributes (CMAs). Controlling these critical factors within defined limits is essential for minimizing the formation of impurities such as Tofacitinib Impurity 24.

A Critical Material Attribute (CMA) is a physical, chemical, or biological characteristic of an input material that must be within a specific limit or range to ensure the desired quality of the output material. A Critical Process Parameter (CPP) is a process parameter whose variability has an impact on a CQA and therefore should be monitored or controlled to ensure the process produces the desired quality.

In the context of Tofacitinib synthesis, these parameters are meticulously controlled. For example, the purity and isomeric composition of starting materials and intermediates are critical CMAs researchgate.net. The reaction conditions at each stage of the synthesis, such as temperature, pressure, pH, and reaction time, are CPPs that must be carefully managed to prevent the formation of process-related impurities patsnap.comresearchgate.net.

The table below provides illustrative examples of potential CMAs and CPPs in the Tofacitinib synthesis process that would be controlled to minimize impurity formation.

Parameter Type Parameter Name Rationale for Control
CMA Purity of Starting MaterialsImpurities in raw materials can carry through the synthesis or participate in side reactions, leading to new impurities in the final product.
CMA Isomeric Purity of IntermediatesThe synthesis of Tofacitinib involves chiral centers; using intermediates with incorrect stereochemistry can lead to diastereomeric impurities like (3S,4R)-Tofacitinib synzeal.com.
CMA Reagent ConcentrationIncorrect stoichiometry can lead to incomplete reactions or the formation of byproducts from excess reagents.
CPP Reaction TemperatureTemperature significantly affects reaction kinetics. Deviations can favor side reactions, leading to increased impurity levels.
CPP pH of Reaction MixtureThe pH can influence the stability of intermediates and the selectivity of reactions. Improper pH control can promote degradation or alternative reaction pathways patsnap.com.
CPP Reaction TimeInsufficient reaction time can result in high levels of unreacted intermediates, while excessive time can lead to the formation of degradation products.

Purification Techniques for Impurity 24 Removal from Tofacitinib Drug Substance

Even with a highly optimized manufacturing process, trace amounts of impurities may still be present in the crude drug substance. Therefore, robust purification techniques are essential to ensure the final API meets the stringent purity requirements set by regulatory authorities. The primary methods for removing process-related impurities like Impurity 24 from the Tofacitinib drug substance are crystallization and chromatography.

Crystallization is a powerful technique for purifying solid compounds. A crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution (mother liquor). Patents describing the purification of Tofacitinib citrate (B86180) detail methods involving dissolving the crude product in a mixed solvent system, followed by cooling, crystallization, filtration, and drying to effectively remove specific impurities and achieve high purity (e.g., >99.9%) google.com. The choice of solvent is critical to ensure high recovery of the pure product while maximizing the solubility of the impurities.

For impurities that are difficult to remove by crystallization, chromatographic techniques may be employed. Column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. While less common for large-scale final purification due to cost and solvent usage, it is an effective method for removing structurally similar impurities.

Purification Technique Principle of Operation Application in Tofacitinib Manufacturing
Crystallization Separation based on differences in solubility between the API and impurities in a specific solvent system.The primary method for purifying the final Tofacitinib citrate crude product. It is effective at removing significant amounts of various process-related impurities google.com.
Column Chromatography Separation based on differential adsorption of compounds onto a solid stationary phase as a liquid mobile phase passes through.Used for purifying intermediates or for removing stubborn impurities that have similar solubility profiles to Tofacitinib, making them difficult to separate by crystallization alone google.com.

Role of Reference Standards of this compound in Quality Control

Reference standards are highly characterized materials that serve as a benchmark for quality in pharmaceutical analysis pharmacy.biz. A reference standard for this compound is indispensable for the quality control (QC) of Tofacitinib drug substance and drug product synthinkchemicals.com. These standards are used to definitively identify and accurately quantify the amount of the impurity present in a given sample labinsights.nl.

The primary functions of an impurity reference standard in quality control include:

Analytical Method Development and Validation : During the development of analytical methods, such as High-Performance Liquid Chromatography (HPLC), the reference standard is used to confirm the method's ability to separate the impurity from the main compound and other impurities alfa-chemistry.com. It is essential for validating the method's specificity, linearity, accuracy, and precision for quantifying the impurity pharmiweb.com.

Identification in Routine QC Testing : In routine quality control testing of new batches of Tofacitinib, the reference standard is used to confirm the identity of any impurity peaks observed in the chromatogram by comparing retention times.

Quantification in Routine QC Testing : The reference standard, with its known purity, is used to prepare calibration standards. These are then used to construct a standard curve, allowing for the precise quantification of the impurity level in production batches, ensuring it does not exceed the established safety limits pharmiweb.com.

Stability Testing : Reference standards are used in stability studies to help identify and quantify degradation products that may form over time, ensuring the drug remains safe and effective throughout its shelf life pharmaffiliates.com.

The availability of well-characterized reference standards for Tofacitinib impurities is crucial for meeting the rigorous quality and regulatory requirements for pharmaceuticals synthinkchemicals.comalfa-chemistry.com.

Function Description Importance in Quality Control
Peak Identification Used to confirm the identity of a peak in a chromatogram by comparing its retention time to that of the known impurity standard.Ensures that the correct impurity is being monitored and controlled.
Method Validation Serves as the benchmark for testing the performance characteristics (e.g., specificity, accuracy, precision) of an analytical method designed to detect the impurity pharmiweb.com.Guarantees that the analytical method used for quality control is reliable and fit for its purpose.
Quantitative Analysis A precisely weighed amount of the standard is used to create calibration solutions to accurately determine the concentration of the impurity in a sample labinsights.nl.Allows for the exact measurement of the impurity level to ensure it is below the safety threshold defined by ICH guidelines.
Stability Studies Helps in tracking the formation of specific degradation products under various stress conditions (heat, light, humidity, acid/base hydrolysis) pharmaffiliates.com.Provides critical data on the stability of the drug substance and helps establish appropriate storage conditions and shelf life.

Regulatory and Quality Assurance Considerations for Tofacitinib Impurity 24

The control of impurities is a critical aspect of pharmaceutical development and manufacturing, ensuring the safety and efficacy of the final drug product. For Tofacitinib (B832), an oral Janus kinase (JAK) inhibitor, managing impurities such as Tofacitinib Impurity 24 is governed by a stringent framework of international guidelines, pharmacopeial standards, and regulatory expectations. These frameworks dictate the identification, qualification, and acceptable limits of impurities in both the active pharmaceutical ingredient (API) and the finished drug product.

Q & A

Q. How can researchers access and validate existing datasets on this compound?

  • Methodological Answer : Request deidentified data via Pfizer’s clinical trial disclosure portal, adhering to review criteria. Cross-check published findings (e.g., RAPID3 trial data on impurity-related efficacy changes) with raw chromatograms or spectral libraries .

Conflict Resolution and Peer Review

Q. How should contradictory findings about impurity stability be addressed in peer-reviewed manuscripts?

  • Methodological Answer : Perform meta-analyses to identify confounding variables (e.g., pH, temperature). Use PICO frameworks to structure comparative discussions. Highlight methodological differences (e.g., stress testing duration) and propose standardized protocols .

Q. What ethical considerations apply when reporting impurity-related adverse effects?

  • Methodological Answer : Disclose all funding sources and conflicts of interest. Adhere to journal policies on data transparency (e.g., providing raw NMR/MS files as supplementary material). For clinical correlations, ensure informed consent and ethical board approvals are cited .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.